molecular formula C15H21N3O4S B3142683 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol CAS No. 510737-47-0

1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol

Cat. No.: B3142683
CAS No.: 510737-47-0
M. Wt: 339.4 g/mol
InChI Key: FKWNWWKEPAXSOR-UHFFFAOYSA-N
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Description

Compounds with a 1,2-benzothiazole structure are often used in industry as antimicrobial, antifungal, and anti-enzyme agents . They have a prominent inhibitory effect on the growth of fungi, bacteria, and algae in organic media .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-sulfanylbenzaldehyde oxime with thionyl chloride in toluene .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzothiazole ring attached to a piperazine ring . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on their exact structure and the conditions under which they are used .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their exact structure. For example, the compound [4- [4- (1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]pyrimidin-2-yl]methanol has a molecular weight of 359.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 3 .

Scientific Research Applications

Heterocyclic Compound Research

Benzothiazole derivatives are vital in the development of new pharmaceuticals due to their diverse biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer effects. The compound's structure, featuring a benzothiazole moiety, suggests its potential utility in drug design and discovery, targeting various biological pathways (Rai et al., 2017).

DNA Interaction Studies

Compounds with structures similar to 1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol, particularly those involving benzothiazole, have been studied for their ability to bind to DNA. This is crucial for understanding the compound's potential as a therapeutic agent, providing insights into its mechanism of action at the molecular level (Issar & Kakkar, 2013).

Antifungal and Immunomodulating Activities

The antifungal and immunomodulatory effects of benzothiazine azole derivatives have been extensively researched. These studies shed light on the compound's potential to not only directly combat fungal infections but also enhance the body's immune response, thereby offering a dual approach to treating infectious diseases (Schiaffella & Vecchiarelli, 2001).

Pharmacological and Therapeutic Applications

Extensive research has been conducted on benzothiazole derivatives, highlighting their therapeutic potential across a broad spectrum of diseases. These compounds have been found to exhibit antiviral, anticancer, antimicrobial, and anti-inflammatory activities. This highlights the significance of benzothiazole as a core structure in medicinal chemistry and its derivatives as potential therapeutic agents (Kamal et al., 2015).

Chemotherapeutic Potential

The chemotherapeutic potential of benzothiazole derivatives, including those similar to the compound , has been the subject of numerous studies. These compounds have shown promise in treating various forms of cancer, suggesting that the specific structure of this compound could be explored for anticancer applications (Ahmed et al., 2012).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their exact structure and the conditions under which they are used. It’s always important to handle these compounds with appropriate safety precautions .

Future Directions

The future directions for research on these compounds could include further exploration of their antimicrobial properties, as well as the development of new synthesis methods and the investigation of their mechanisms of action .

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-11-12(19)10-17-6-8-18(9-7-17)15-13-4-2-3-5-14(13)23(20,21)16-15/h2-5,12,19H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWNWWKEPAXSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol
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1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol
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1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol
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1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol
Reactant of Route 6
1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol

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